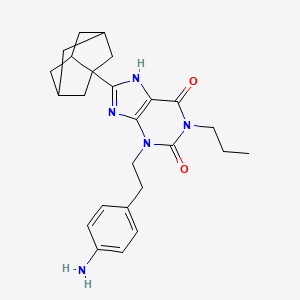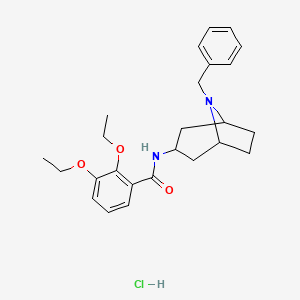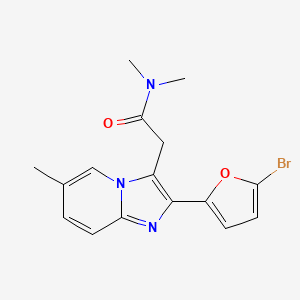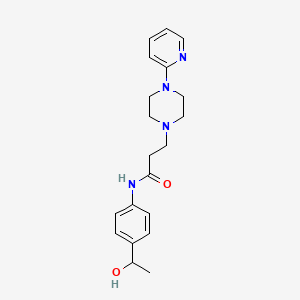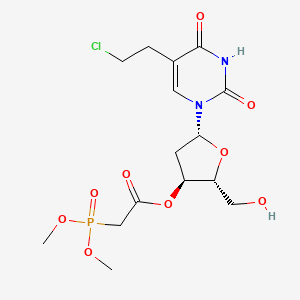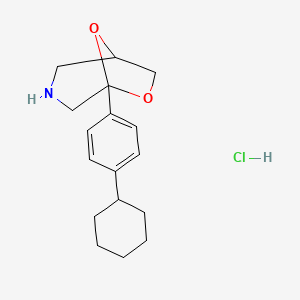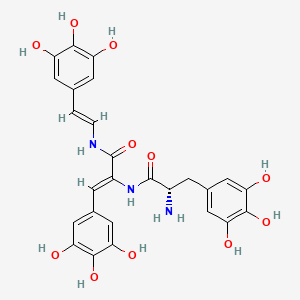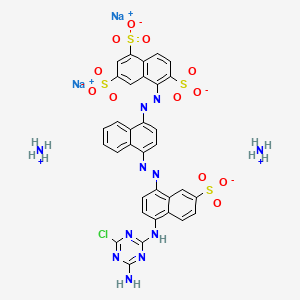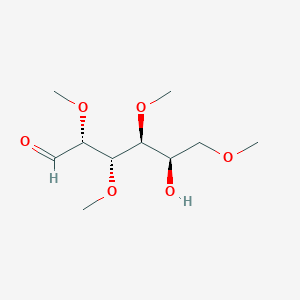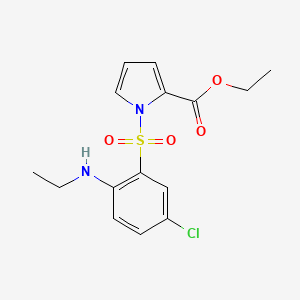
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of sulfonyl pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group and an ethyl ester group, along with a sulfonyl group attached to a chlorinated phenyl ring
準備方法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Chlorination: The phenyl ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
科学的研究の応用
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorinated phenyl ring and ethyl ester group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester include:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-substituted aromatic compounds: These compounds contain a sulfonyl group attached to an aromatic ring, similar to the target compound, and are studied for their diverse applications in medicinal chemistry and materials science.
Chlorinated aromatic compounds:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
173908-54-8 |
|---|---|
分子式 |
C15H17ClN2O4S |
分子量 |
356.8 g/mol |
IUPAC名 |
ethyl 1-[5-chloro-2-(ethylamino)phenyl]sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17ClN2O4S/c1-3-17-12-8-7-11(16)10-14(12)23(20,21)18-9-5-6-13(18)15(19)22-4-2/h5-10,17H,3-4H2,1-2H3 |
InChIキー |
HSQURVGVQBXDCZ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=C2C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



